molecular formula C13H15ClO4 B14210416 Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester CAS No. 823214-65-9

Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester

Cat. No.: B14210416
CAS No.: 823214-65-9
M. Wt: 270.71 g/mol
InChI Key: JOHLFEDQROGRFU-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C12H15ClO3 It is a derivative of butanoic acid and contains a chlorophenoxy group, making it a chlorinated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a chlorophenoxy group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-(2,4-dichlorophenoxy)-
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-

Uniqueness

Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is unique due to the presence of the 2-methyl-3-oxo group, which can influence its reactivity and biological activity. The chlorophenoxy group also contributes to its distinct chemical properties compared to other similar compounds.

Properties

CAS No.

823214-65-9

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methyl-3-oxobutanoate

InChI

InChI=1S/C13H15ClO4/c1-4-17-12(16)13(3,9(2)15)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3

InChI Key

JOHLFEDQROGRFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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